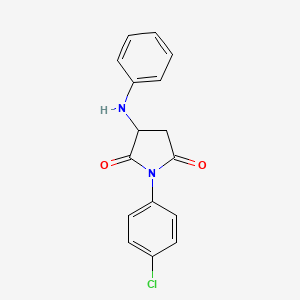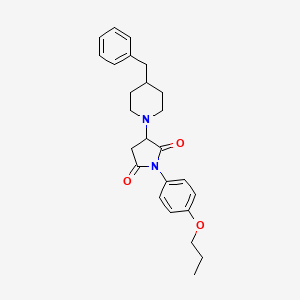
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
説明
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, it has also been studied for its potential therapeutic applications in the field of neuroscience.
作用機序
The exact mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to bind to and activate certain receptors in the brain, such as the 5-HT2B receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have stimulant effects on the central nervous system, similar to those of amphetamines. It has been reported to increase alertness, energy, and euphoria, as well as to decrease appetite and fatigue. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been shown to increase heart rate, blood pressure, and body temperature, which can have potentially harmful effects on the body.
実験室実験の利点と制限
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its ability to selectively target certain neurotransmitters and its relatively low toxicity compared to other psychoactive substances. However, it also has several limitations, such as its potential for abuse and its lack of specificity for certain receptors in the brain. Additionally, the effects of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on the brain and body can vary depending on factors such as dose, route of administration, and individual differences in metabolism and physiology.
将来の方向性
There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of new treatments for drug addiction and depression based on the mechanisms of action of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. Another area of interest is the investigation of the long-term effects of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione use on the brain and body, as well as the potential risks associated with its use. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, as well as its interactions with other drugs and medications.
科学的研究の応用
3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential use as a tool in neuroscience research. It has been shown to enhance the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play important roles in regulating mood, motivation, and reward. 3-(4-benzyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in animal studies to investigate the mechanisms underlying drug addiction and to develop new treatments for addiction. It has also been studied for its potential use in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-16-30-22-10-8-21(9-11-22)27-24(28)18-23(25(27)29)26-14-12-20(13-15-26)17-19-6-4-3-5-7-19/h3-11,20,23H,2,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPCYRWLXLKAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)
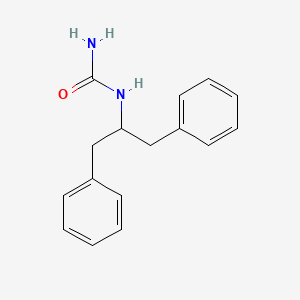
![(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861201.png)
![3-[(benzylamino)carbonyl]-4-phenylpentanoic acid](/img/structure/B3861207.png)
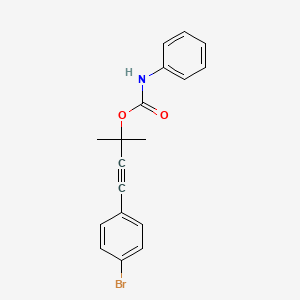
![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
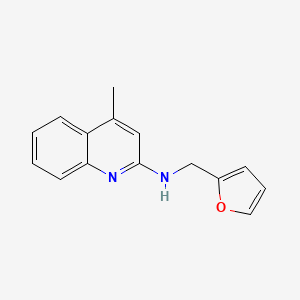
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
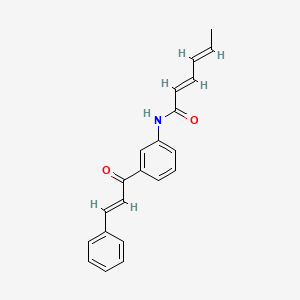
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)
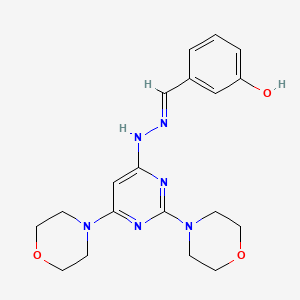
![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
